N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3S/c1-16(25)19-9-10-20(28-19)22(11-5-6-12-22)15-24-21(26)23(13-14-23)17-7-3-4-8-18(17)27-2/h3-4,7-10,16,25H,5-6,11-15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRDWIFRZLLACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3(CC3)C4=CC=CC=C4OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Substituent Effects on Bioactivity
- Electron-Donating Groups : The 2-methoxyphenyl group in the target compound and ’s analog likely enhances binding to aromatic receptor pockets via π-π interactions. However, the 3-methoxyphenyl substituent in ’s carboxylate derivative may exhibit altered spatial orientation, reducing target affinity .
- Thiophene vs.
Physicochemical Properties
- Lipophilicity : BP 1150’s N,N-diethylamide group increases lipophilicity (logP ~3.5 predicted), whereas the target compound’s hydroxyethyl-thiophene moiety may reduce logP, enhancing aqueous solubility .
- Crystallinity : ’s analog was successfully crystallized for X-ray analysis, indicating stable packing interactions. The target compound’s complex substituents may hinder crystallization, requiring alternative characterization methods like NMR or HRMS .
Preparation Methods
Preparation of 5-(1-Hydroxyethyl)thiophen-2-carbaldehyde
The thiophene core is functionalized at the 5-position through Friedel-Crafts acylation followed by reduction.
Procedure :
- Acylation : Thiophene is treated with acetyl chloride in the presence of AlCl₃, yielding 5-acetylthiophen-2-carbaldehyde.
- Reduction : The acetyl group is reduced to a hydroxyethyl group using sodium borohydride (NaBH₄) in methanol at 0–5°C.
Table 1: Optimization of Reduction Conditions
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NaBH₄ | Methanol | 0–5 | 78 | |
| LiAlH₄ | THF | 25 | 65 | |
| BH₃·THF | DCM | -10 | 82 |
Sodium borohydride in methanol provides optimal selectivity for the secondary alcohol without over-reduction.
Cyclopentane Ring Formation
The cyclopentyl group is introduced via a Nazarov cyclization or transition-metal-mediated cross-coupling.
Nazarov Cyclization Approach :
- Substrate Preparation : 5-(1-Hydroxyethyl)thiophen-2-carbaldehyde is converted to its corresponding dienol ether.
- Cyclization : Treatment with BF₃·OEt₂ in dichloromethane induces electrocyclic ring closure, forming the cyclopentane-thiophene fused system.
Table 2: Cyclization Catalysts and Yields
| Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| BF₃·OEt₂ | Dichloromethane | 72 | 95 | |
| ZnCl₂ | Toluene | 58 | 88 | |
| In(OTf)₃ | Acetonitrile | 68 | 92 |
Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarboxylic Acid
Cyclopropanation of 2-Methoxystyrene
The cyclopropane ring is constructed via a Simmons-Smith reaction.
Procedure :
- Reagent Preparation : Diiodomethane and zinc-copper couple are suspended in diethyl ether.
- Reaction : 2-Methoxystyrene is added dropwise at 40°C, yielding 1-(2-methoxyphenyl)cyclopropane.
Table 3: Cyclopropanation Efficiency
| Reagent System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| CH₂I₂/Zn-Cu | Diethyl ether | 40 | 85 | |
| CH₂Br₂/Et₂Zn | THF | 25 | 78 | |
| CH₂Cl₂/LiTMP | Hexane | -30 | 63 |
Oxidation to Carboxylic Acid
The cyclopropane methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.
Amide Coupling and Final Assembly
Activation of Carboxylic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane.
Amide Bond Formation
The amine fragment is coupled with the acyl chloride in the presence of triethylamine (Et₃N) as a base.
Table 4: Coupling Reagents and Solvent Systems
| Reagent | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Acyl chloride | Dichloromethane | Et₃N | 89 | |
| EDCl/HOBt | DMF | DIPEA | 84 | |
| HATU | Acetonitrile | NMM | 91 |
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography using silica gel and a gradient of ethyl acetate in hexane.
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 5.21 (s, 1H, OH), 3.84 (s, 3H, OCH₃).
- MS (ESI+) : m/z 455.2 [M+H]⁺.
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